Avatrombopag
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZJKCQENFPZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205667 | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
570406-98-3 | |
| Record name | Avatrombopag | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570406-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avatrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVATROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Avatrombopag Action
Thrombopoietin Receptor (TPO-R or c-Mpl) Binding and Activation
The interaction of avatrombopag with the TPO receptor, also known as c-Mpl, is distinct and specific, underpinning its mechanism of action. patsnap.compatsnap.com
Selective Binding to the Transmembrane Domain of TPO-R
This compound selectively binds to the transmembrane domain of the human TPO receptor. researchgate.netnih.govpatsnap.comnih.gov This interaction is highly specific, attributed to a key histidine residue at position 499 (His499) within the receptor's transmembrane region. nih.govyoutube.com This specificity is also species-dependent, with this compound being particularly effective in humans and chimpanzees. nih.gov In vitro studies using murine Ba/F3 cells engineered to express the human TPO-R demonstrated that this compound stimulates cell proliferation in a concentration-dependent manner, whereas cells lacking the receptor show no response, confirming the receptor-dependent activity of the compound. nih.govnih.gov
Non-Interference with Endogenous Thrombopoietin Binding
A crucial aspect of this compound's mechanism is that it does not compete with endogenous TPO for binding to the TPO receptor. drugbank.comnih.gov Studies have shown that the presence of this compound does not affect the binding of radiolabeled recombinant human TPO (rhTPO) to human platelets, indicating that this compound and TPO bind to different sites on the receptor. nih.gov This non-competitive binding allows for an additive or even synergistic effect with endogenous TPO on platelet production. drugbank.comtandfonline.com In cultures of human peripheral blood CD34+ cells, the combination of this compound and rhTPO resulted in approximately 200% greater megakaryocyte proliferation compared to rhTPO alone, highlighting an additive effect during the early stages of megakaryocyte maturation. nih.gov
Conformational Changes in TPO-R Upon this compound Binding
The binding of this compound to the transmembrane domain of the TPO-R induces a conformational change in the receptor. patsnap.com This alteration is critical for receptor activation and the subsequent initiation of intracellular signaling cascades that drive megakaryopoiesis. patsnap.com
Intracellular Signal Transduction Pathway Modulation
Upon binding and inducing a conformational change in the TPO-R, this compound activates key downstream intracellular signaling pathways that are essential for the proliferation and differentiation of megakaryocyte progenitor cells. patsnap.com
Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Activation (STAT3 and STAT5 Tyrosine Phosphorylation)
This compound triggers the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a primary signaling cascade for many cytokines and growth factors. nih.govpatsnap.comfrontiersin.orgnih.gov This activation leads to the tyrosine phosphorylation of specific STAT proteins, namely STAT3 and STAT5. researchgate.netnih.govnih.gov Once phosphorylated, these STAT proteins dimerize, translocate to the nucleus, and act as transcription factors to modulate the expression of genes involved in cellular proliferation and differentiation, thereby promoting megakaryopoiesis. patsnap.commdpi.com
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Threonine Phosphorylation
Research Findings on this compound's Mechanism
| Parameter | Finding | Cell/System Studied | Reference |
|---|---|---|---|
| Binding Site | Transmembrane domain of TPO-R (c-Mpl), specifically involving the His499 residue. | Human TPO-R | nih.govyoutube.com |
| Competition with TPO | Does not compete with endogenous thrombopoietin for receptor binding. | Human platelets | drugbank.comnih.gov |
| Proliferation EC50 | 3.3 nmol/L | Human TPO-R-expressing murine Ba/F3 cells | nih.govnih.gov |
| Differentiation EC50 | 25.0 nmol/L | Human cord blood CD34+ cells | nih.govnih.gov |
| Signaling Pathway 1 | Induces tyrosine phosphorylation of STAT3 and STAT5. | Human TPO-R-expressing cells | researchgate.netnih.govnih.gov |
| Signaling Pathway 2 | Induces threonine phosphorylation of MAPK (ERK). | Human TPO-R-expressing cells | researchgate.netnih.govnih.gov |
| Synergistic Effect | Combined with rhTPO, increased megakaryocyte proliferation by ~200% over rhTPO alone. | G-CSF-mobilized human peripheral blood CD34+ cells | nih.gov |
Phosphoinositide 3-Kinase (PI3K-Akt) Pathway Activation
The binding of this compound to the TPO receptor (c-Mpl) triggers a conformational change that activates several key intracellular signaling pathways essential for megakaryocyte development. mdpi.com Among these is the Phosphoinositide 3-Kinase (PI3K-Akt) pathway, a major regulator of cell survival, growth, and proliferation. nih.govmdpi.comyoutube.com Activation of the TPO receptor stimulates a cascade involving PI3K, which in turn activates Akt (also known as Protein Kinase B). mdpi.comnih.gov This pathway, alongside others like JAK-STAT and MAPK, is crucial for promoting the survival and maturation of megakaryocyte precursors and their subsequent development into platelet-producing megakaryocytes. nih.govdrugbank.com The activation of these signaling networks ensures a robust and sustained increase in platelet production. mdpi.com
Megakaryopoiesis Stimulation and Platelet Production
This compound's primary pharmacodynamic effect is the stimulation of megakaryopoiesis, the process of platelet production from bone marrow progenitor cells. patsnap.com This leads to a dose-dependent increase in platelet counts. nih.gov
This compound effectively stimulates the proliferation and differentiation of megakaryocyte progenitor cells. nih.govmdpi.com By activating the TPO receptor, it drives hematopoietic stem cells and megakaryocyte precursors to divide and mature. nih.govdrugbank.com This action directly results in an increased number of mature, platelet-producing megakaryocytes in the bone marrow, leading to a rise in circulating platelet levels. nih.govpatsnap.com
The action of this compound closely mimics that of endogenous TPO and its recombinant form, rhTPO. nih.gov In vitro studies have shown that human megakaryocyte colonies generated in the presence of this compound display similar morphological features to those generated with rhTPO, indicating that it effectively reproduces the natural process of megakaryocyte maturation. mdpi.com
This compound has demonstrated an additive or synergistic effect when used in combination with recombinant human thrombopoietin (rhTPO). mdpi.comyoutube.com In cultures of human peripheral blood CD34+ cells, the combination of this compound and rhTPO led to a significantly greater proliferation of hematopoietic and megakaryocytic progenitor cells than either agent alone. mdpi.com This suggests that this compound's interaction with the TPO receptor complements that of rhTPO, leading to enhanced stimulation of megakaryopoiesis. mdpi.comyoutube.com
| Agent(s) | Effect on Megakaryocyte Proliferation | Reference |
|---|---|---|
| rhTPO alone | Baseline stimulation | mdpi.com |
| This compound + rhTPO | Approximately 200% greater proliferation than rhTPO alone | mdpi.com |
Distinction in Platelet Reactivity and Activation Profile
A key characteristic of this compound is its ability to increase platelet counts without concurrently increasing platelet activation. patsnap.com
Despite the known role of TPO in lowering the threshold for platelet activation, treatment with this compound has not been associated with an increase in either in vivo platelet activation or in vitro platelet reactivity. nih.gov Studies using whole blood flow cytometry in patients with chronic liver disease and thrombocytopenia demonstrated that this compound increased platelet numbers, but did not lead to a higher number of circulating activated platelets compared to placebo. Furthermore, platelets from patients treated with this compound did not show increased reactivity when exposed to agonists like ADP and thrombin receptor-activating peptide.
| Parameter | Finding in this compound-Treated Patients vs. Placebo | Reference |
|---|---|---|
| Circulating Activated Platelets (in vivo) | Not increased | |
| Platelet Reactivity to Agonists (in vitro) | Not increased |
Pharmacological Profile of Avatrombopag
Pharmacokinetics of Avatrombopag
The pharmacokinetic profile of this compound has been characterized in healthy individuals and in patients with chronic liver disease (CLD), with similar results observed in both populations. drugbank.comrxreasoner.com A population pharmacokinetic analysis determined that the profile is best described by a one-compartment model featuring both first- and zero-order absorption and linear elimination. nih.govnih.gov
Following oral administration, this compound is absorbed, with peak plasma concentrations (Tmax) occurring between 5 to 8 hours post-dose. drugbank.comrxreasoner.comdrugs.comnih.gov The mean plasma elimination half-life is approximately 19 hours. drugbank.com this compound is extensively distributed in tissues, as indicated by a large apparent volume of distribution (Vd) of about 180 L in patients with CLD-associated thrombocytopenia and approximately 235 L in patients with immune thrombocytopenia (ITP). drugbank.comnih.govnih.gov The drug is highly bound to human plasma proteins, with a binding percentage greater than 96%. drugbank.comnih.govnih.gov The mean clearance (CL) of this compound is estimated to be 6.9 L/hr. drugbank.com
While food does not significantly alter the peak plasma concentration (Cmax) or the area under the concentration-time curve (AUC), its co-administration with this compound can reduce pharmacokinetic variability by approximately 50%. drugbank.comnih.gov
| Pharmacokinetic Parameter | Value (Healthy Subjects, 40 mg Dose) | Reference |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 166 ng/mL | drugbank.comrxreasoner.com |
| AUC0-inf (Area Under the Curve) | 4198 ng·hr/mL | drugbank.comrxreasoner.com |
| Tmax (Time to Maximum Concentration) | 5–8 hours | drugbank.comrxreasoner.comdrugs.com |
| t½ (Elimination Half-life) | ~19 hours | drugbank.comnih.govnih.gov |
| Vd (Volume of Distribution) | ~180 L (in CLD patients) | drugbank.comnih.govnih.gov |
| CL (Clearance) | 6.9 L/hr | drugbank.com |
| Plasma Protein Binding | >96% | drugbank.comnih.gov |
The primary route of excretion for this compound and its metabolites is through the feces. researchgate.netdrugbank.comnih.gov Fecal excretion accounts for approximately 88% of an administered dose. drugbank.comnih.govnih.govnih.gov Of this, about 34% is excreted as unchanged this compound. drugbank.com The major metabolite, 4-hydroxy-avatrombopag, has been identified in feces, accounting for about 44% of the administered dose. pharmgkb.orgnih.gov A very small portion, only 6%, of the administered dose is recovered in the urine. drugbank.comnih.govnih.gov
The pharmacokinetics of this compound are generally consistent across different patient populations.
Age: No dose adjustments are considered necessary for elderly patients compared to the general adult population. tandfonline.com
Other Factors: Population pharmacokinetic analyses have identified that factors such as body weight and the presence of chronic liver disease can have a statistically significant, but not clinically relevant, impact on the apparent volume of distribution. nih.govnih.gov Similarly, certain genetic polymorphisms in the CYP2C9 enzyme have been linked to higher pharmacokinetic variability, but this did not translate to a clinically important effect on the platelet response. nih.govresearchgate.net
This compound exhibits dose-proportional pharmacokinetics. drugs.com Following single oral doses ranging from 10 mg to 80 mg, both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) increase in a manner that is proportional to the dose administered. drugbank.comrxreasoner.comnih.govresearchgate.net
Pharmacodynamics of this compound
This compound exerts its pharmacodynamic effect by acting as a thrombopoietin (TPO) receptor agonist. numberanalytics.comdrugbank.com It selectively binds to the transmembrane domain of the human TPO receptor (also known as c-Mpl), stimulating intracellular signaling pathways. nih.gov This action mimics the effect of endogenous TPO, leading to the proliferation and differentiation of megakaryocytes in the bone marrow and a subsequent increase in platelet production. numberanalytics.comrxreasoner.com
A key characteristic of this compound is that it does not compete with endogenous TPO for binding to the receptor; instead, it binds to a different site. drugbank.comnih.gov This results in an additive effect on platelet production when both this compound and endogenous TPO are present. drugbank.comrxreasoner.comnih.gov Importantly, this compound stimulates an increase in the number of platelets without causing platelet activation. drugbank.com
The platelet response to this compound is dose- and exposure-dependent. rxreasoner.com An increase in platelet counts is typically observed within 3 to 5 days after initiating treatment. rxreasoner.comdrugs.com The maximum effect on platelet count occurs approximately 10 to 13 days after administration. rxreasoner.comdrugs.com Following the cessation of treatment, platelet counts gradually decrease, returning to near-baseline levels. rxreasoner.com
Platelet Count Response Dynamics (Onset and Peak Effect)
The administration of this compound results in a predictable and time-dependent increase in platelet counts. The onset of this effect is relatively rapid, with observable increases in platelet counts occurring within 3 to 5 days of initiating treatment. fda.gov This initial response is followed by a continued rise, reaching a peak effect approximately 10 to 13 days after the start of a 5-day treatment course. fda.gov In a phase 3 study involving patients with chronic immune thrombocytopenia (ITP), a significant platelet response was seen early in the treatment course, with 65.6% of patients receiving this compound achieving a platelet count of ≥50 x 10⁹/L by day 8, compared to none in the placebo group. nih.govnih.gov Similarly, in a study of patients with chronic liver disease (CLD), the maximum median increase in platelet count from baseline was observed between 10 and 13 days post-treatment initiation. webaigo.it Following the completion of dosing, platelet counts gradually decrease, returning toward baseline levels. fda.gov In a phase 1 study with healthy subjects, after single doses of 20 mg to 60 mg, platelet counts peaked between days 8 and 11 and returned to near-baseline levels by day 28. chiba-u.jp
Table 1: Onset of Platelet Response with this compound in Chronic ITP
| Time Point | Percentage of Patients with Platelet Count ≥50 x 10⁹/L |
| Day 8 | 65.6% |
| Placebo | 0.0% |
| Data from a phase 3 study in patients with chronic immune thrombocytopenia. nih.govnih.gov |
Dose-Dependent Platelet Count Elevations
The increase in platelet counts induced by this compound is directly related to the administered dose. Clinical studies have consistently demonstrated a dose-dependent relationship, where higher doses of this compound lead to greater elevations in platelet counts. ashpublications.orgnih.gov
A phase 2, randomized study in patients with persistent and chronic ITP clearly illustrated this dose-response relationship. Patients were administered once-daily oral doses of 2.5 mg, 5 mg, 10 mg, or 20 mg of this compound or a placebo. The proportion of patients achieving a platelet count of ≥50 x 10⁹/L at day 28 increased with the dose. ashpublications.org The 20 mg daily dose resulted in the highest response rate, with 80% of patients reaching the target platelet count. ashpublications.org This dose-dependent effect was also evident in the median platelet counts observed over the treatment period. ashpublications.org
Table 2: Dose-Response of this compound in Patients with Chronic ITP at Day 28
| This compound Daily Dose | Percentage of Patients Achieving Platelet Count ≥50 x 10⁹/L |
| 2.5 mg | 13% |
| 5 mg | 53% |
| 10 mg | 50% |
| 20 mg | 80% |
| Placebo | 0% |
| Data from a 28-day phase 2 study in patients with ITP. ashpublications.org |
Correlation Between Plasma Concentration and Platelet Response
The elevation in platelet counts is not only dose-dependent but also correlates with the plasma concentration of this compound. Pharmacokinetic and pharmacodynamic (PK/PD) modeling has established a direct and linear relationship between this compound plasma concentrations and the resulting platelet response. researchgate.netnih.gov
A comprehensive population PK/PD analysis, which included data from phase 1, 2, and 3 studies, utilized a life-span model to characterize the relationship between plasma this compound concentrations and platelet counts. nih.gov This model confirmed a linear drug effect on platelet production. researchgate.netnih.gov Specifically, the final model indicated that for every 1 ng/mL increase in the plasma concentration of this compound, the platelet production rate increases by 1.17%. researchgate.net This quantitative relationship underscores the direct stimulatory effect of the drug on megakaryopoiesis, which translates to a predictable increase in circulating platelets based on systemic exposure.
Clinical Efficacy of Avatrombopag in Thrombocytopenic Disorders
Avatrombopag in Chronic Liver Disease (CLD)-Associated Thrombocytopenia
Thrombocytopenia is a common complication of chronic liver disease, increasing the risk of bleeding during invasive procedures. This compound has been investigated as a therapeutic option to increase platelet counts and reduce the need for platelet transfusions in this patient population.
Clinical Trial Evidence for Periprocedural Use (ADAPT-1 and ADAPT-2 Studies)
The efficacy of this compound in patients with CLD and thrombocytopenia scheduled for a procedure was demonstrated in two identically designed, multicenter, randomized, double-blind, placebo-controlled phase 3 trials: ADAPT-1 and ADAPT-2. nih.govdoptelethcp.com These studies enrolled a total of 435 patients with severe thrombocytopenia, who were categorized into two cohorts based on their baseline platelet counts: a low baseline platelet count cohort (<40 x 10⁹/L) and a high baseline platelet count cohort (≥40 to <50 x 10⁹/L). nih.gov Patients in the low baseline cohort received 60 mg of this compound daily for five days, while those in the high baseline cohort received 40 mg daily for five days. nih.gov
Primary Endpoints: Reduction in Platelet Transfusion and Rescue Procedure Requirements
The primary efficacy endpoint in both the ADAPT-1 and ADAPT-2 studies was the proportion of patients who did not require a platelet transfusion or any rescue procedure for bleeding up to seven days following the scheduled elective procedure. nih.govdoptelethcp.comtandfonline.com
In a pooled analysis of the two studies, this compound demonstrated superiority over placebo in meeting this primary endpoint. researchgate.net In the low baseline platelet count cohort, 66.9% of patients treated with this compound did not require a platelet transfusion or rescue procedure, compared to 28.6% of patients in the placebo group. nih.gov Similarly, in the high baseline platelet count cohort, 88.0% of patients in the this compound group avoided these interventions, versus 35.8% in the placebo group. nih.gov
The results from the individual ADAPT studies were consistent with the pooled analysis, showing a statistically significant reduction in the need for platelet transfusions or rescue procedures with this compound compared to placebo. nih.gov
Table 1: Proportion of Patients Not Requiring Platelet Transfusion or Rescue Procedure in ADAPT-1 and ADAPT-2 Studies
| Study | Baseline Platelet Count | This compound | Placebo | P-value |
|---|---|---|---|---|
| ADAPT-1 | Low (<40 x 10⁹/L) | 65.6% | 22.9% | <0.0001 |
| High (≥40 to <50 x 10⁹/L) | 88.1% | 38.2% | <0.0001 | |
| ADAPT-2 | Low (<40 x 10⁹/L) | 68.6% | 34.9% | <0.001 |
| High (≥40 to <50 x 10⁹/L) | 87.9% | 33.3% | <0.001 |
Achievement of Target Platelet Counts for Invasive Procedures
A key secondary endpoint in the ADAPT trials was the proportion of patients who achieved a target platelet count of ≥50 x 10⁹/L on the day of the procedure. doptelethcp.comtandfonline.com this compound was significantly more effective than placebo in enabling patients to reach this target. nih.gov In the pooled data, a significantly higher proportion of patients treated with this compound achieved this endpoint compared to those who received placebo. researchgate.net
Efficacy in Different Child-Pugh Classes
The efficacy of this compound in the ADAPT studies was found to be consistent across various patient subgroups, including those with different Child-Pugh classes, which assess the severity of liver disease. nih.gov An integrated analysis of the ADAPT-1 and ADAPT-2 studies confirmed that the treatment effect of this compound was consistently positive across clinically important disease and baseline clinical characteristic subgroups, including Child-Turcotte-Pugh class. researchgate.net
This compound in Chronic Immune Thrombocytopenia (ITP)
Chronic ITP is an autoimmune disorder characterized by a low platelet count and an increased risk of bleeding. This compound has been shown to be an effective treatment for adult patients with chronic ITP who have had an insufficient response to previous therapies.
Durable Platelet Response Rates in Phase 3 Trials
The efficacy of this compound in chronic ITP was established in a pivotal phase 3, multicenter, randomized, double-blind, placebo-controlled study (NCT01438840). nih.govnih.gov This study enrolled 49 patients with chronic ITP and a platelet count of <30 x 10⁹/L. nih.gov
The primary endpoint was the cumulative number of weeks of platelet response (defined as a platelet count ≥50 x 10⁹/L) without the need for rescue therapy during the 6-month treatment period. nih.gov this compound was found to be superior to placebo, with patients in the this compound group experiencing a median of 12.4 cumulative weeks of platelet response, compared to 0 weeks for those in the placebo group. nih.govnih.gov
A key secondary endpoint was the platelet response rate on day 8 of treatment. A significantly greater proportion of patients treated with this compound achieved a platelet response at this early time point compared to the placebo group (65.63% vs. 0.0%). nih.govnih.gov
A post-hoc analysis of this phase 3 study further evaluated the durability of the platelet response. tandfonline.com The analysis showed that patients treated with this compound who achieved a response maintained it for 84.5% of the time on treatment during the core study phase. tandfonline.com Furthermore, 55.2% of patients in the this compound group never experienced a loss of response during the core phase of the study. tandfonline.com
Table 2: Key Efficacy Endpoints in the Phase 3 Study of this compound in Chronic ITP (NCT01438840)
| Efficacy Endpoint | This compound (n=32) | Placebo (n=17) | P-value |
|---|---|---|---|
| Median Cumulative Weeks of Platelet Response (≥50 x 10⁹/L) | 12.4 weeks | 0.0 weeks | <0.0001 |
| Platelet Response Rate at Day 8 | 65.63% | 0.0% | <0.0001 |
Overall Platelet Response and Complete Platelet Response
In a pivotal Phase 3 study, 65.6% of patients treated with this compound achieved a platelet count of ≥50,000/µL by Day 8, compared to 0% in the placebo group. ashpublications.org Furthermore, a high proportion of patients achieved a complete response, with 81.3% reaching a platelet count of ≥100,000/µL at any point within the first six months of the study. ashpublications.org Real-world evidence supports these findings, with one retrospective analysis of 50 adult ITP patients showing that 88% achieved a platelet response (platelet count ≥30 x 10⁹/L) and 70% achieved a complete response (platelet count ≥100 x 10⁹/L). ashpublications.org
Table 1: Platelet Response Rates with this compound in ITP
| Study Type | Patient Population | Overall Response (Platelet Count ≥50x10⁹/L) | Complete Response (Platelet Count ≥100x10⁹/L) | Source |
|---|---|---|---|---|
| Phase 3 Clinical Trial | Chronic ITP | 65.6% (by Day 8) | 81.3% (by Month 6) | ashpublications.org |
| Real-World Study | Adult ITP | 88% (Platelet Count ≥30x10⁹/L) | 70% | ashpublications.org |
| Observational Cohort Study | Newly Diagnosed/Persistent ITP | 91% | 86% | nih.gov |
| Observational Cohort Study | Chronic ITP | 96% | 81% | nih.gov |
Reduction in Concomitant ITP Medications
A significant clinical benefit of this compound is its potential to reduce or eliminate the need for other ITP medications, such as corticosteroids and immunosuppressants. nih.gov This steroid-sparing effect is a crucial aspect of long-term ITP management.
In a Phase 3 study, 33.3% of patients taking concomitant ITP medication at baseline were able to reduce their use after starting this compound, whereas no patients in the placebo group could do so. nih.govscienceopen.com During the core phase of this study, 43% of patients on this compound were able to either reduce the dose of or discontinue concomitant steroids, with 36% discontinuing them entirely. nih.gov Real-world data further substantiates these findings. One study reported that among patients with concomitant steroid or immunosuppressant use when starting this compound, 35% and 57% were able to discontinue these treatments, respectively. nih.gov Another real-world study found that nearly half of the patients (47%) were able to stop more than one concomitant ITP medication after treatment with this compound. ashpublications.org A network meta-analysis also concluded that this compound was associated with a statistically significant reduction in the use of concomitant ITP medication compared to a placebo. nih.gov
Table 2: Discontinuation of Concomitant ITP Medications with this compound
| Study Type | Medication Type | Percentage of Patients Discontinuing | Source |
|---|---|---|---|
| Phase 3 Clinical Trial | Steroids | 36% | nih.gov |
| Real-World Study | Steroids | 35% | nih.gov |
| Real-World Study | Immunosuppressants | 57% | nih.gov |
| Real-World Study | Any Concomitant ITP Medication | 47% (discontinued >1 medication) | ashpublications.org |
Efficacy in Heavily Pretreated and Refractory ITP Patients
This compound has demonstrated efficacy in patients with ITP who are heavily pretreated or refractory to other therapies, including other thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag (B601689). nih.govashpublications.org This suggests that a lack of response to one TPO-RA does not preclude a response to another, potentially due to different pharmacokinetic and pharmacodynamic properties. nih.gov
A Phase 3 study analysis showed that this compound's efficacy was consistent regardless of the number of prior ITP treatments. confex.com Patients who had received three or more prior treatments had a median of 11.0 weeks of platelet response, similar to the 13.7 weeks observed in those with fewer than three prior treatments. confex.com Real-world evidence from a multicenter Italian study confirmed high efficacy in heavily pretreated patients, including 75.4% who had prior exposure to at least one other TPO-RA. ashpublications.org Similarly, a retrospective analysis of 50 heavily treated Chinese patients, who had received a median of four prior ITP therapies, showed high platelet and complete response rates. ashpublications.org In a study of patients who switched to this compound from romiplostim or eltrombopag due to ineffectiveness, the median platelet count rose significantly from 28 x 10⁹/L before the switch to 114 x 10⁹/L on this compound. dovepress.com
Paediatric ITP Treatment Outcomes (AVA-PED-301 Study)
The efficacy of this compound has been evaluated in the pediatric population through the global, randomized, phase 3 AVA-PED-301 study. sobi.comdrugdiscoverynews.com The trial enrolled 75 children and adolescents (aged 1 to <18 years) with persistent or chronic ITP. sobi.comnih.gov
The study successfully met its primary endpoint, which was a durable platelet response, defined as achieving a platelet count of ≥50×10⁹/L for at least six of the last eight weeks of the 12-week treatment period without rescue medication. sobi.comnih.gov This endpoint was met by 28% of patients in the this compound group compared to 0% in the placebo group. sobi.comnih.gov The study also met its alternative primary endpoint of platelet response (at least two consecutive platelet counts ≥50 × 10⁹/L), which was achieved by 81% of patients on this compound versus 0% on placebo. nih.gov Post-hoc analyses showed a rapid response, with 55.6% of patients on this compound achieving a platelet response by Day 8. sobi.com These results indicate that this compound is an effective oral treatment for children and adolescents with ITP who have had an insufficient response to previous therapies. sobi.comnih.gov
Table 3: Key Efficacy Outcomes from the AVA-PED-301 Study
| Endpoint | This compound Group | Placebo Group | Source |
|---|---|---|---|
| Durable Platelet Response | 28% | 0% | sobi.comnih.gov |
| Overall Platelet Response | 81% | 0% | nih.gov |
| Platelet Response by Day 8 | 55.6% | 0% | sobi.com |
Investigational and Emerging Therapeutic Applications of this compound
Chemotherapy-Induced Thrombocytopenia (CIT)
This compound is being investigated as a potential treatment for chemotherapy-induced thrombocytopenia (CIT), a condition that often leads to chemotherapy dose reductions or delays. nih.govcancer.gov A multicenter, open-label, single-arm trial in China involving 74 patients with CIT found that this compound was effective in increasing platelet counts. frontiersin.org The cumulative effective rate, defined as achieving a platelet count ≥100×10⁹/L, an increase of ≥50×10⁹/L, or a ≥100% increase from baseline, was 70.3% at four weeks. frontiersin.org
However, an international, randomized, double-blind, placebo-controlled, phase 3 trial in patients with non-haematological cancers did not meet its composite primary endpoint. nih.gov The endpoint was the proportion of responders who did not require a platelet transfusion or a significant chemotherapy dose reduction or delay due to thrombocytopenia. nih.gov Despite this, the study authors noted that this compound was able to augment platelet counts and warranted further evaluation in populations with more persistent CIT. nih.govnih.gov Ongoing Phase II trials continue to explore the efficacy of this compound in treating persistent CIT in patients with various malignancies. cancer.govclinicaltrials.gov
Non-Severe Aplastic Anemia (NSAA)
Table 4: Efficacy of this compound in Non-Severe Aplastic Anemia (NSAA)
| Study | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Source |
|---|---|---|---|---|
| Phase 2, Single-Arm Trial | This compound Monotherapy | 56% (at 3 months) | 12% | nih.gov |
| Retrospective Study | This compound + Cyclosporine | 76.9% (at end of follow-up) | Not Reported | ashpublications.org |
Hepatitis C Virus (HCV)-Related Thrombocytopenia (Historical Context)
Historically, before the advent of direct-acting antiviral agents, the management of Hepatitis C Virus (HCV) infection often involved interferon-based therapies. A significant challenge with these regimens was the frequent development or exacerbation of thrombocytopenia, a condition characterized by a low platelet count. This complication could necessitate dose reductions or even discontinuation of antiviral treatment, thereby compromising its efficacy. In this context, thrombopoietin receptor agonists (TPO-RAs) like this compound were investigated for their potential to increase platelet counts and enable patients to receive a full course of antiviral therapy. nih.gov
This compound, an oral second-generation TPO-RA, was studied in patients with thrombocytopenia secondary to chronic liver disease (CLD), a population that prominently included individuals with chronic HCV infection. nih.gov These investigations were crucial in establishing the clinical efficacy of this compound in this patient group, particularly for increasing platelet counts to allow for necessary medical procedures.
Detailed Research Findings
Clinical research has provided evidence for the efficacy of this compound in patients with CLD-associated thrombocytopenia, which is relevant to the historical context of HCV. A significant phase II multicenter study investigated the efficacy and safety of this compound in adults with cirrhosis and platelet counts between ≥10 to ≤58 × 10⁹/L who were scheduled for an elective procedure. nih.gov This study included a substantial number of patients with HCV-related cirrhosis. The primary endpoint was the achievement of a platelet count increase of ≥20 × 10⁹/L from baseline and a platelet count of >50 × 10⁹/L at least once between days 4 and 8 of treatment. nih.gov
The study was divided into two cohorts to evaluate different formulations and doses of this compound against a placebo. nih.gov The results demonstrated that this compound was significantly more effective than placebo at increasing platelet counts. nih.gov A dose-dependent response was observed, with higher doses generally leading to a greater proportion of responders. nih.gov
In a real-world retrospective study, the most common etiology of liver disease among patients receiving this compound was HCV infection (28%). amegroups.cn This study further supports the clinical utility of this compound in this patient population.
Below are data tables summarizing the key efficacy findings from the phase II study in patients with cirrhosis, a population inclusive of HCV-related thrombocytopenia.
Table 1: Proportion of Responders in this compound Phase II Study in Patients with Cirrhosis
| Treatment Group | Number of Patients (n) | Proportion of Responders (%) | p-value vs. Placebo |
|---|---|---|---|
| This compound Cohort A (All Doses) | 51 | 49.0 | <0.01 |
| Placebo Cohort A | 16 | 6.3 | - |
| This compound Cohort B (All Doses) | 42 | 47.6 | <0.01 |
| Placebo Cohort B | 21 | 9.5 | - |
Data from a phase II study in patients with cirrhosis undergoing elective procedures. Responders were defined as achieving a platelet increase of ≥20×10⁹/L from baseline and >50×10⁹/L at least once during days 4-8. nih.gov
| Treatment Group | Number of Patients (n) | Proportion of Responders (%) | p-value |
|---|---|---|---|
| All this compound-Treated Patients | 93 | 48.4 | <0.0001 |
| Combined Placebo Group | 37 | 8.1 | - |
Data from a phase II study in patients with cirrhosis undergoing elective procedures. Responders were defined as achieving a platelet increase of ≥20×10⁹/L from baseline and >50×10⁹/L at least once during days 4-8. nih.gov
These findings were foundational in establishing this compound as a therapeutic option for managing thrombocytopenia in patients with CLD, including those with HCV, thereby facilitating necessary medical interventions.
Safety Profile and Risk Management of Avatrombopag
Adverse Event Profile in Clinical Trials
Clinical trials have established a safety profile for avatrombopag, with several common treatment-emergent adverse events (TEAEs) being reported. In pooled data from studies on patients with chronic immune thrombocytopenia (ITP), the most frequently observed adverse reactions (≥10%) included headache, fatigue, contusion, epistaxis, upper respiratory tract infection, arthralgia, gingival bleeding, petechiae, and nasopharyngitis. doptelethcp.com
A meta-analysis of five randomized controlled trials involving 743 patients found that common adverse events included abdominal pain, pyrexia, headache, nausea, fatigue, and peripheral edema. frontiersin.org Another comprehensive pharmacovigilance study identified headache (16.7%), contusion (2.7%), pulmonary embolism (2.3%), and deep vein thrombosis (2.1%) as common adverse events. safetherapeutics.com Paradoxically, both decreased platelet count (20.2%) and increased platelet count (11.9%) were also reported. safetherapeutics.com
The following table summarizes the incidence of common adverse reactions in patients with chronic ITP from clinical trials:
| Adverse Reaction | This compound (N=128) % | Placebo (N=22) % |
| Headache | 31 | 14 |
| Fatigue | 28 | 9 |
| Contusion | 26 | 18 |
| Epistaxis | 19 | 18 |
| Upper Respiratory Tract Infection | 15 | 5 |
| Arthralgia | 13 | 0 |
| Gingival Bleeding | 13 | 0 |
| Petechiae | 11 | 9 |
| Nasopharyngitis | 10 | 0 |
| Data sourced from Doptelet® Prescribing Information. doptelethcp.com |
In clinical trials for chronic ITP, serious adverse reactions were reported in 9% (12 out of 128) of patients treated with this compound, compared to 5% (1 out of 22) of patients who received a placebo. doptelethcp.com Headache was the most frequent serious adverse reaction, occurring in 1.6% of patients on this compound. doptelethcp.com
A meta-analysis of five clinical trials with a total of 743 patients indicated no statistically significant difference in the risk of developing serious adverse events between the this compound and placebo groups. frontiersin.org Similarly, the rate of deaths was not significantly different. frontiersin.org
Adverse reactions leading to the discontinuation of this compound were reported. Headache was the cause for discontinuation in 1.6% (2 out of 128) of patients in the chronic ITP clinical trials. nih.gov In one Phase 3 study, 9.4% of patients in the this compound group reported AEs that led to the discontinuation of the study drug, including cerebrovascular accident, headache, and polyserositis. nih.gov
Thromboembolic Event Incidence and Monitoring
Thromboembolic events (TEEs) are a known risk for patients with ITP and are a consideration with TPO-RAs as a class, given their mechanism of increasing platelet production. ashpublications.org In clinical trials involving patients with chronic ITP, thromboembolic events were observed in 7% (9 out of 128) of patients receiving this compound. doptelethcp.com These events included both arterial and venous thrombosis. frontiersin.org
A detailed analysis of the this compound ITP clinical development program, which included 128 patients, found that TEEs occurred at various daily doses and at different times during the treatment course, ranging from day 8 to day 335. ashpublications.org There was no clear pattern identified regarding the relationship between the duration of drug exposure and the onset of a TEE. ashpublications.org Importantly, these events often occurred at platelet counts below the upper limit of normal. ashpublications.org
A pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) and the Japanese Adverse Drug Event Report (JADER) provided real-world evidence of TEEs associated with TPO-RAs, including this compound. bmj.com The most frequently reported TEEs in the FAERS database were pulmonary embolism, thrombosis, and deep vein thrombosis. bmj.com
Given this risk, monitoring for signs and symptoms of thromboembolic events in patients receiving this compound is recommended. nih.gov Clinicians are advised to assess the risk for thromboembolism in each patient. ashpublications.org
Hepatic Safety and Liver Function Monitoring
This compound has demonstrated a favorable hepatic safety profile in clinical trials. nih.govnih.gov Studies have shown no significant hepatotoxicity associated with its use. nih.gov Consequently, unlike some other oral TPO-RAs, this compound does not have specific requirements for additional liver function monitoring. doptelethcp.com
Cardiac Safety Assessments (e.g., QT Interval Prolongation)
The assessment of a drug's potential to cause cardiac arrhythmias, often indicated by a prolongation of the QT interval on an electrocardiogram, is a critical component of safety evaluation. nih.gov Clinical trials have shown that this compound does not have a significant effect on the QT interval. nih.gov This favorable cardiac safety profile distinguishes it as a safer option in this regard. nih.gov
Immunogenicity Considerations
The development of second-generation TPO-RAs, such as this compound, was specifically aimed at avoiding the immunogenicity that was a concern with first-generation recombinant thrombopoietic agents. dovepress.com These earlier agents could lead to the production of neutralizing antibodies that cross-reacted with endogenous TPO, causing severe thrombocytopenia. dovepress.com this compound is a small molecule that is structurally different from native TPO, which gives it a low potential for immunogenicity. nih.govsobi.com
Long-Term Safety Data and Real-World Pharmacovigilance
The evaluation of long-term safety and real-world pharmacovigilance is critical for understanding the complete safety profile of this compound beyond the controlled environment of clinical trials. nih.gov Post-marketing surveillance and data from long-term extension studies provide essential insights into the performance of the drug in a broader, more diverse patient population, including those with multiple comorbidities. nih.govconfex.com
Long-term extension studies of initial clinical trials have offered a window into the sustained safety of this compound. In a phase 2 extension study involving patients with immune thrombocytopenia (ITP), stable platelet counts were observed over a 24-week period. ashpublications.org A pooled analysis of four clinical trials in patients with chronic ITP, with a median exposure of 29 weeks, found that thromboembolic events occurred in 7% of patients (9 out of 128). europa.eu Specifically, cerebrovascular accident was the only thromboembolic event reported in more than one patient (1.6%). europa.eu Following treatment discontinuation, transient decreases in platelet counts below baseline were noted in 8.6% of patients. europa.eu
A real-world observational study in Chinese children with primary ITP treated with this compound also provided long-term safety data. nih.gov Over a follow-up period of up to 48 weeks, the most frequently observed adverse event was thrombocytosis (platelet count ≥400 × 10⁹/L), which occurred 97 times in 44 children. nih.gov The study concluded that long-term treatment showed good bleeding control without significant or new adverse events. nih.gov
Pharmacovigilance analyses of large adverse event databases, such as the FDA Adverse Event Reporting System (FAERS), offer a broader view of potential safety signals in a real-world setting. bmj.com An analysis of the FAERS and the Japanese Adverse Drug Event Report (JADER) databases identified a link between thrombopoietin receptor agonists (TPO-RAs), including this compound, and thromboembolic events (TEEs). bmj.com In the FAERS database, this compound showed a signal for TEEs, including events like renal vein, pulmonary, portal, and deep vein thromboses. bmj.com The analysis noted that in the non-elderly population, there was a higher venous TEE risk associated with this compound. bmj.com
Another study based on the FAERS database from late 2018 to late 2023 identified 1,217 adverse event reports related to this compound. nih.gov This analysis confirmed common adverse events listed in the product label, such as thrombosis and headache, but also detected previously unreported potential signals like photopsia and ear discomfort. nih.gov A significant finding was that the majority of both serious and non-serious adverse events occurred within the first 30 days of starting the medication. nih.gov
Real-world evidence from specific patient populations further refines the understanding of this compound's safety. A phase 4 observational study in patients with chronic liver disease (CLD) and thrombocytopenia undergoing a procedure found that this compound was well tolerated. nih.govnih.gov In this study of 50 patients, there were no thromboembolic events or deaths reported, and no treatment-emergent adverse events were considered related to the drug. nih.govnih.gov Similarly, a retrospective study of continuous this compound use in ten patients with CLD over a median of 9 months found the treatment to be safe and effective for maintaining target platelet counts, with only one patient developing a deep vein thrombosis after the drug was temporarily held. ashpublications.org
In real-world settings for ITP, particularly for patients who were intolerant or had an inadequate response to other TPO-RAs, this compound demonstrated a favorable safety profile. researchgate.netnih.gov In a study of 121 such patients, this compound was well-tolerated, even in those with pre-existing hepatic insufficiency. researchgate.netnih.gov The lack of a hepatotoxicity signal is a notable characteristic in real-world data, differentiating it from some other TPO-RAs. youtube.com
Interactive Data Tables
Table 1: Findings from Long-Term and Real-World Studies of this compound
| Study Type | Patient Population | Key Safety Findings | Reference |
|---|---|---|---|
| Pooled Clinical Trial Data | 128 patients with chronic ITP | Thromboembolic events occurred in 7% of patients. Transient post-treatment platelet decreases occurred in 8.6% of patients. | europa.eu |
| Real-World Observational Study | 94 children with primary ITP | Most frequent adverse event was thrombocytosis. No new or significant long-term adverse events were identified. | nih.gov |
| Pharmacovigilance Analysis | FAERS and JADER databases | Identified signals for thromboembolic events (venous and arterial). Non-elderly patients had a higher risk of venous TEE with this compound. | bmj.com |
| Pharmacovigilance Analysis | FAERS database (2018-2023) | Confirmed known AEs like thrombosis. Detected new potential signals like photopsia and ear discomfort. Most AEs occurred within the first 30 days. | nih.gov |
| Phase 4 Observational Study | 50 patients with CLD undergoing a procedure | No thromboembolic events, deaths, or drug-related serious AEs were reported. | nih.govnih.gov |
| Real-World Study | 121 ITP patients intolerant/unresponsive to other TPO-RAs | This compound was well-tolerated, even with pre-existing liver issues. Two cases of thrombosis were reported. | researchgate.netnih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| This compound maleate |
| Eltrombopag (B601689) |
| Hetrombopag |
| Lusutrombopag |
Drug Drug Interactions of Avatrombopag
Interactions with Cytochrome P450 Enzyme System Modulators
The exposure of avatrombopag is sensitive to the co-administration of drugs that inhibit or induce both CYP2C9 and CYP3A4 enzymes. ahdbonline.com In vitro data indicated that these two enzymes were likely to contribute significantly to the total clearance of the compound. nih.gov
The concurrent use of moderate or strong dual inhibitors of both CYP2C9 and CYP3A4 can lead to increased plasma concentrations of this compound, thereby heightening the risk of toxicity. ahdbonline.comfda.govrxlist.com
A clinical drug-drug interaction study in healthy volunteers explored the effects of fluconazole (B54011), a moderate dual inhibitor of CYP2C9 and CYP3A4, and itraconazole (B105839), a potent CYP3A4 inhibitor, on the pharmacokinetics of a single 20 mg dose of this compound. nih.govnih.gov
Fluconazole: Co-administration of fluconazole resulted in a 2.16-fold increase in the area under the curve (AUC) of this compound and prolonged its half-life from approximately 19.7 hours to 39.9 hours. nih.govnih.gov This pharmacokinetic change led to a clinically significant 1.66-fold increase in the maximum platelet count. nih.govnih.gov
Itraconazole: In contrast, the potent CYP3A4 inhibitor itraconazole had only a mild effect on this compound's pharmacokinetics and pharmacodynamics. nih.govnih.gov
These findings suggest that CYP2C9 plays a more predominant role in the metabolic clearance of this compound than CYP3A4. nih.govnih.govnih.gov The substantial impact of a dual inhibitor like fluconazole underscores the importance of this interaction. nih.gov
Table 1: Effect of CYP Inhibitors on this compound Pharmacokinetics & Pharmacodynamics
| Concomitant Drug | CYP Inhibition Profile | Effect on this compound AUC | Effect on this compound Half-Life | Effect on Maximum Platelet Count |
|---|---|---|---|---|
| Fluconazole | Moderate Dual CYP2C9/CYP3A4 Inhibitor | ▲ 2.16-fold increase nih.govnih.gov | ▲ Prolonged (19.7h to 39.9h) nih.govnih.gov | ▲ 1.66-fold increase nih.govnih.gov |
| Itraconazole | Potent CYP3A4 Inhibitor | ▲ Mild increase nih.govresearchgate.net | No significant change reported | ▲ Mild increase nih.govresearchgate.net |
Conversely, the co-administration of moderate or strong dual inducers of CYP2C9 and CYP3A4 can decrease the plasma exposure of this compound, which may lead to reduced efficacy. drugs.comahdbonline.comfda.gov
A study involving the co-administration of rifampin, a strong dual inducer of CYP2C9 and CYP3A4, demonstrated this effect. nih.govresearchgate.net
Table 2: Effect of CYP Inducers on this compound Pharmacokinetics & Pharmacodynamics
| Concomitant Drug | CYP Induction Profile | Effect on this compound AUC | Effect on this compound Half-Life | Effect on Maximum Platelet Count |
|---|---|---|---|---|
| Rifampin | Strong Dual CYP2C9/CYP3A4 Inducer | ▼ 0.5-fold decrease nih.govnih.govresearchgate.net | ▼ Shortened (20.3h to 9.84h) nih.govnih.govresearchgate.net | No impact nih.govresearchgate.net |
Interactions with Drug Transporters (P-glycoprotein, OAT3, BCRP)
In addition to its metabolism by CYP enzymes, the disposition of this compound can be influenced by drug transporters. In vitro studies have shown that this compound is an inhibitor of the Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporter 3 (OAT3). drugs.comrxlist.com The ATP-binding cassette transporter ABCB1 (also known as P-glycoprotein or P-gp) is also involved in the transport of this compound. pharmgkb.org
However, clinically important pharmacokinetic interactions are not expected when this compound is co-administered with P-glycoprotein (P-gp) inhibitors. drugs.com While this compound is a substrate for P-gp and BCRP, the impact of inhibitors of these transporters on this compound's pharmacokinetics is not considered to be clinically significant enough to warrant dose adjustments on its own without concurrent CYP inhibition. scienceopen.comnih.gov
Clinical Significance and Management of Drug Interactions
The clinical significance of these interactions is directly related to the potential for altered this compound exposure, which can compromise treatment outcomes. ahdbonline.com
With CYP Inhibitors: Increased this compound exposure from co-administration with moderate or strong dual CYP2C9 and CYP3A4 inhibitors (like fluconazole) may elevate the risk of toxicities, including thrombotic or thromboembolic complications, which are known risks for thrombopoietin (TPO) receptor agonists. ahdbonline.comrxlist.comdrugs.com
With CYP Inducers: Decreased exposure from co-administration with moderate or strong dual CYP2C9 and CYP3A4 inducers (like rifampin) can reduce the drug's efficacy, potentially leading to an insufficient platelet response. ahdbonline.comfda.gov
Given these risks, specific management strategies are recommended. For patients with chronic immune thrombocytopenia (ITP), dose adjustments are necessary when starting or stopping these interacting medications. fda.gov
Initiating this compound with an Inhibitor: If a patient is already taking a moderate or strong dual CYP2C9/3A4 inhibitor, the starting dose of this compound should be reduced. drugs.comfda.gov
Initiating this compound with an Inducer: If a patient is already taking a moderate or strong dual CYP2C9/3A4 inducer, the starting dose of this compound should be increased. drugs.comfda.gov
Adding an Inhibitor or Inducer to this compound Therapy: If a patient is already on a stable dose of this compound and a dual inhibitor or inducer is introduced, the dose of this compound should be adjusted based on regular platelet count monitoring. drugs.comfda.govrxlist.com
Regular monitoring of platelet counts is essential to guide these dose adjustments and maintain the platelet count within the target range, thereby reducing the risk of bleeding without increasing the risk of thromboembolic events. drugs.com
Comparative Research and Positional Analysis of Avatrombopag
Comparison with Other Thrombopoietin Receptor Agonists (TPO-RAs)
Avatrombopag is a second-generation, oral thrombopoietin receptor agonist (TPO-RA) that has become an important treatment option for immune thrombocytopenia (ITP). Its clinical profile is often compared with other TPO-RAs, primarily the oral agent eltrombopag (B601689) and the injectable peptibody romiplostim.
Direct head-to-head clinical trials comparing this compound with eltrombopag and romiplostim are limited; therefore, much of the comparative efficacy and safety data comes from network meta-analyses (NMAs) of randomized controlled trials and real-world evidence.
Several NMAs have been conducted to assess the relative efficacy of TPO-RAs. mdpi.com One such analysis found that this compound was associated with a statistically significant improvement in durable platelet response compared to a placebo. nih.gov Some analyses have suggested that this compound may lead to a significantly better platelet response rate than both eltrombopag and romiplostim. mdpi.com Another NMA also reported a significantly better platelet response with this compound compared to eltrombopag. mdpi.com
In terms of safety, one NMA concluded that this compound significantly reduced the incidence of any bleeding events when compared to placebo, eltrombopag, and romiplostim. nih.govresearchgate.net This analysis did not find any other statistically significant differences in adverse events between the treatments. nih.govresearchgate.net Another analysis of the FDA Adverse Event Reporting System (FAERS) database identified fewer significant specific adverse event safety signals for this compound (15 signals) compared to romiplostim (58 signals) and eltrombopag (98 signals). nih.gov Importantly, this pharmacovigilance study found no distinct molecular entities of concern for this compound, whereas it did identify signals for eltrombopag related to the hepatic system. nih.gov
Real-world data from a Norwegian ITP registry showed comparable effectiveness among the three agents. ashpublications.org Response rates (platelet count ≥30 x 10⁹/L) were high for all three, with this compound achieving a 100% response rate in the 14 patients who received it as their first TPO-RA, compared to 68% for eltrombopag and 70% for romiplostim. ashpublications.org
Comparative Efficacy of TPO-RAs in Chronic ITP (from Network Meta-Analysis)
| Outcome | This compound vs. Placebo | This compound vs. Eltrombopag | This compound vs. Romiplostim |
|---|---|---|---|
| Durable Platelet Response | Statistically significant improvement nih.gov | Some analyses show significant improvement mdpi.com | Some analyses show significant improvement mdpi.com |
| Reduction in Concomitant ITP Medication | Statistically significant improvement nih.gov | No significant difference reported nih.gov | No significant difference reported nih.gov |
| Incidence of Any Bleeding Events | Statistically significant reduction nih.gov | Statistically significant reduction nih.gov | Statistically significant reduction nih.gov |
This table is for informational purposes and is based on findings from network meta-analyses. Direct comparative trials are limited.
This compound, eltrombopag, and romiplostim have distinct pharmacological profiles which translate into different clinical advantages.
Mechanism of Action: All three agents activate the TPO receptor, but at different binding sites. Romiplostim, a peptide-based agent, competes with endogenous TPO for the same binding site. uic.edu In contrast, this compound and eltrombopag are small, non-peptide molecules that bind to the transmembrane domain of the TPO receptor, activating it through a different mechanism that does not compete with endogenous TPO. researchgate.net
Administration and Dietary Restrictions: this compound is an oral agent taken once daily with food. This lack of dietary restrictions is a significant clinical advantage over eltrombopag, which must be taken on an empty stomach, at least one hour before or two hours after meals, and specifically four hours apart from polyvalent cations found in dairy products, antacids, and mineral supplements. nih.govyoutube.com Romiplostim is administered as a weekly subcutaneous injection. uic.edu
Hepatotoxicity: this compound has no known signal for hepatotoxicity. nih.govnih.gov Eltrombopag, however, carries a boxed warning for potential hepatotoxicity, requiring regular liver function monitoring.
Pharmacokinetics: Pharmacokinetic analyses have shown that maximal doses of this compound lead to peak platelet counts that are 3 to 5 times higher than those achieved with eltrombopag. uic.edu
These differences can influence treatment selection based on patient lifestyle, comorbidities, and preferences. The oral administration of this compound without food restrictions offers greater convenience for many patients compared to the other TPO-RAs. nih.gov
Key Pharmacological and Clinical Differences
| Feature | This compound | Eltrombopag | Romiplostim |
|---|---|---|---|
| Molecule Type | Small molecule, non-peptide uic.edu | Small molecule, non-peptide uic.edu | Peptibody (peptide-based) uic.edu |
| Administration | Oral, once daily nih.gov | Oral, once daily nih.gov | Subcutaneous, weekly uic.edu |
| Dietary Restrictions | None, take with food nih.gov | Yes, requires separation from meals and cations youtube.com | None |
| Hepatotoxicity Warning | No nih.govnih.gov | Yes, boxed warning | No |
| TPO Receptor Binding | Transmembrane domain (non-competitive) researchgate.net | Transmembrane domain (non-competitive) | Same site as endogenous TPO (competitive) uic.edu |
The distinct molecular structures of the TPO-RAs are responsible for their different pharmacological properties and may contribute to variable patient responses. nih.gov
This compound and Eltrombopag: Both are small organic molecules, but their chemical structures differ significantly. These structural variations lead to different binding characteristics within the transmembrane pocket of the TPO receptor. This may, in turn, trigger subtly different downstream signaling cascades, potentially explaining why a patient who fails to respond to one may respond to the other. researchgate.netnih.gov
Romiplostim: As a peptibody, romiplostim is a much larger molecule. It consists of a carrier Fc fragment linked to several copies of a peptide sequence that mimics TPO. Its mechanism of binding and receptor activation is fundamentally different from the small-molecule agonists. uic.edu
These structural and mechanistic distinctions provide a strong rationale for the absence of cross-resistance between the agents. researchgate.netnih.gov If a patient's lack of response to one TPO-RA is due to a specific interaction at the receptor binding site or a particular signaling pathway, the alternative structure of another TPO-RA may be able to overcome this resistance. nih.gov
Real-World Evidence and Clinical Practice Integration
Real-world studies provide crucial insights into the performance of this compound in broader, more diverse patient populations than those included in pivotal clinical trials.
Real-world evidence has consistently supported the effectiveness and safety of this compound in clinically diverse patient groups, including those who are heavily pretreated.
A retrospective multicenter chart review in the US (REAL-AVA 2.0) demonstrated that the majority of patients with primary ITP who initiated this compound achieved or maintained a platelet response, regardless of whether they had previously been treated with another TPO-RA. sobi.com In this study, 94% of patients achieved a platelet count of ≥50k/µL, with a median time to this response of 9 days. confex.com Another real-world study (REAL-AVA 1.0) also showed that over 80% of evaluable patients achieved clinically meaningful platelet counts, and a large proportion were able to discontinue concomitant steroid use. nih.gov
The lack of cross-resistance among TPO-RAs makes switching between them a viable and effective clinical strategy. nih.govresearchgate.net This is particularly relevant for patients who experience an inadequate response, loss of response, or intolerable side effects with their initial TPO-RA. researchgate.net
Crucially, even among the 14 patients who switched specifically due to the ineffectiveness of their prior TPO-RA, 86% achieved a platelet response with this compound. nih.gov Their median platelet count increased significantly from 28 x 10⁹/L on the previous agent to 88 x 10⁹/L on this compound. nih.gov Similarly, a study of patients who had failed multiple previous treatments found a 79% response rate after switching to this compound. youtube.com
Real-world data shows that switching is a common practice. One study found that patients who underwent multiple switches between TPO-RAs still achieved a high platelet response rate of 88%. nih.gov The durability of response after switching to this compound is also high, with patients maintaining a durable response for over 80% of their time on the drug. researchgate.net These findings underscore that failure with one TPO-RA does not predict failure with another, and switching represents a valuable therapeutic option before moving to other treatments. nih.gov
Outcomes of Switching to this compound from a Prior TPO-RA
| Reason for Switching | Number of Patients | Platelet Response Rate on this compound (≥50 x 10⁹/L) | Median Platelet Count on Prior TPO-RA | Median Platelet Count on this compound |
|---|---|---|---|---|
| All Reasons | 44 | 93% nih.gov | 45 x 10⁹/L nih.gov | 114 x 10⁹/L nih.gov |
| Convenience | 23 | 100% nih.gov | 70 x 10⁹/L nih.gov | 140 x 10⁹/L nih.gov |
| Ineffectiveness of Prior TPO-RA | 14 | 86% nih.gov | 28 x 10⁹/L nih.gov | 88 x 10⁹/L nih.gov |
| Adverse Event with Prior TPO-RA | 7 | 86% (complete response) nih.gov | 56 x 10⁹/L nih.gov | 121 x 10⁹/L nih.gov |
Data from a multicenter US retrospective study. nih.gov
Translational Research and Future Directions for Avatrombopag
Further Exploration of Novel Therapeutic Indications and Patient Populations
The established efficacy of avatrombopag in chronic immune thrombocytopenia (ITP) and chronic liver disease (CLD) has prompted research into its use for other conditions characterized by low platelet counts. tandfonline.com One significant area of investigation is chemotherapy-induced thrombocytopenia (CIT). tandfonline.com A clinical study is underway to assess this compound's potential to raise platelet levels in cancer patients with liver disease, enabling them to initiate or continue chemotherapy. medpath.comclinicaltrials.gov
Another promising indication is aplastic anemia. tandfonline.com A phase 2 clinical trial has explored the use of this compound in patients with non-severe aplastic anemia who were refractory, relapsed, or intolerant to standard therapies. tandfonline.com The findings from this single-arm study suggest a potential role for this compound in this patient population. tandfonline.com
Beyond new indications, research is also extending to different patient populations. While initially approved for adults, the use of this compound in pediatric patients with ITP is an area of active investigation. nih.gov Furthermore, studies are evaluating the efficacy and safety of this compound in patients with early-stage ITP (diagnosed within the first year), as current approvals are for the chronic form of the disease. youtube.com Early findings suggest comparable efficacy and safety in this population. youtube.com The potential to use this compound in ITP patients with underlying liver disorders is also considered an attractive therapeutic option. dovepress.com
Optimizing Treatment Strategies and Personalized Medicine Approaches
Efforts to optimize treatment with this compound are centered on tailoring therapy to individual patient needs and preferences. A key advantage of this compound is its oral administration, which is often preferred by patients over subcutaneous injections required for other thrombopoietin receptor agonists (TPO-RAs) like romiplostim. nih.gov Additionally, this compound can be taken with food and does not have the same dietary restrictions as eltrombopag (B601689), offering greater convenience. tandfonline.comnih.govyoutube.com
Personalized medicine approaches involve considering a patient's prior treatment history. Clinical evidence suggests that this compound is effective in patients who have had an insufficient response to other therapies, including other TPO-RAs. nih.gov A retrospective study showed that patients transitioning from eltrombopag or romiplostim to this compound could achieve and maintain platelet responses. nih.gov This positions this compound as a valuable option for patients with refractory ITP. nih.gov
Dose titration based on individual platelet response is a fundamental aspect of optimizing treatment. The goal is to use the lowest effective dose to maintain a platelet count that prevents bleeding, typically in the range of 50 to 150 x 10⁹/L. nih.gov
Identification and Validation of Predictive Biomarkers for Response
The identification of predictive biomarkers is a critical area of translational research that could enable clinicians to select patients most likely to benefit from this compound. While research in this area is ongoing, specific validated biomarkers for predicting response to this compound are not yet established in routine clinical practice.
However, some studies have begun to explore potential biomarkers. For instance, an evaluation of plasma gastric biomarkers, such as gastrin and gastrin-17, was conducted in patients with chronic ITP during phase 3 trials of this compound. nih.gov The clinical implications of these findings and their utility as predictive markers are still under investigation. nih.gov
Currently, patient selection is primarily based on clinical factors, such as the diagnosis of ITP and an inadequate response to previous treatments. nih.gov Future research will likely focus on genetic and molecular markers that may influence drug metabolism and target receptor sensitivity, which could lead to more personalized treatment decisions.
Pharmacoeconomic Evaluations and Healthcare Resource Utilization
Pharmacoeconomic studies are crucial for determining the value of this compound within healthcare systems. Several analyses have compared the cost-effectiveness of this compound with other TPO-RAs, primarily eltrombopag and romiplostim.
A UK-based study using a Markov model found that over a lifetime horizon, this compound was associated with higher quality-adjusted life-years (QALYs) compared to both romiplostim and eltrombopag. nih.govresearchgate.net The analysis concluded that this compound was a cost-effective treatment option from the perspective of the UK's National Health Service. nih.govresearchgate.net Specifically, this compound dominated romiplostim (more effective and less expensive) and was cost-effective versus eltrombopag. nih.govresearchgate.net
In a Canadian analysis, it was noted that while this compound improved platelet count response compared to placebo, data on patient-important outcomes like bleeding rates and health-related quality of life were limited from the pivotal trial. nih.gov The Canadian Agency for Drugs and Technologies in Health (CADTH) reanalysis found that the primary difference in total costs between TPO-RAs was driven by drug acquisition costs. nih.gov this compound was found to have higher treatment-acquisition costs than eltrombopag but lower costs than romiplostim. nih.gov
These evaluations highlight that the cost-effectiveness of this compound can vary depending on the healthcare system and the prices of comparator drugs. A key finding from a network meta-analysis was that this compound might be associated with a lower incidence of bleeding events compared to other TPO-RAs, which could impact healthcare resource utilization. nih.gov
| Comparison | Metric | This compound | Comparator | Incremental Difference | Source |
|---|---|---|---|---|---|
| This compound vs. Romiplostim (UK) | Total Costs (GBP) | £319,334 | £406,361 | -£87,027 | nih.govresearchgate.net |
| QALYs | 10.979 | 10.628 | +0.351 | nih.govresearchgate.net | |
| This compound vs. Eltrombopag (UK) | Total Costs (GBP) | £319,334 | £313,987 | +£5,347 | nih.govresearchgate.net |
| QALYs | 10.979 | 10.085 | +0.894 | nih.govresearchgate.net | |
| This compound vs. Eltrombopag (Canada) | Treatment-Acquisition Costs (CAD) | Higher | Lower | +$7,462 | nih.gov |
| This compound vs. Romiplostim (Canada) | Treatment-Acquisition Costs (CAD) | Lower | Higher | -$148,287 | nih.gov |
Integration of Advanced Omics Data (e.g., Pharmacogenomics, Proteomics)
The integration of advanced "omics" data, such as pharmacogenomics and proteomics, represents a frontier in personalizing this compound therapy. While specific studies on this compound in this area are not yet widely published, the broader field of TPO-RA research points towards its importance.
Pharmacogenomic studies could identify genetic variations in patients that influence the metabolism, efficacy, and safety of this compound. For example, variations in genes encoding drug-metabolizing enzymes or the TPO receptor (c-Mpl) could potentially correlate with treatment response. Preclinical studies have detailed the interaction of this compound with the TPO receptor, which provides a basis for future proteomic and genomic investigations. nih.gov
Proteomic analyses could help in understanding the downstream signaling pathways activated by this compound and how these may differ among patients. This could lead to the discovery of novel biomarkers of response or resistance. As research evolves, integrating these complex datasets will be key to moving beyond a "one-size-fits-all" approach and towards truly personalized medicine for patients with thrombocytopenia.
Ongoing Clinical Trials and Unmet Research Needs
There are several ongoing clinical trials and remaining research questions for this compound. A real-world effectiveness study (NTC04943042) is planned to gather more data on its use in clinical practice for ITP. nih.gov Another active area of research is its use in patients with cancer and concurrent liver disease to manage thrombocytopenia. medpath.comclinicaltrials.gov A phase IV clinical trial is also evaluating the efficacy and safety of this compound in patients with end-stage liver disease and thrombocytopenia. centerwatch.com
Despite the advances with this compound, several unmet research needs remain. Direct, head-to-head comparative trials between this compound and other TPO-RAs are scarce, with one such trial being terminated early due to recruitment difficulties. nih.gov Most comparative efficacy data comes from network meta-analyses, which have inherent limitations. nih.gov
Long-term safety and effectiveness data, especially in newer patient populations such as pediatrics and those with early-stage ITP, require further investigation. nih.gov Additionally, more research is needed to fully understand the mechanisms of resistance or loss of response to this compound and to develop strategies to overcome these challenges. The impact of this compound on patient-reported outcomes, such as quality of life and fatigue, is another area that warrants more comprehensive study. nih.gov
| Study Identifier/Focus | Patient Population | Objective | Source |
|---|---|---|---|
| NCT04943042 | ITP Patients (Real-World) | To gather real-world effectiveness data on this compound use. | nih.gov |
| Cancer and Liver Disease | Cancer patients with liver disease and thrombocytopenia | To evaluate if this compound can raise platelet levels to enable chemotherapy. | medpath.comclinicaltrials.gov |
| Phase IV Trial | Patients with end-stage liver disease and thrombocytopenia | To assess the efficacy and safety of this compound in this population. | centerwatch.com |
| Early vs. Chronic ITP | Patients with early-stage ITP (<1 year) | To evaluate the efficacy and safety compared to chronic ITP patients. | youtube.com |
Q & A
Q. How should pharmacokinetic (PK) studies for avatrombopag be designed to account for metabolic variability and drug interactions?
this compound is metabolized primarily by CYP2C9 and CYP3A enzymes, with significant interactions observed with inhibitors (e.g., fluconazole) and inducers (e.g., rifampin) . PK studies should incorporate population pharmacokinetic models to account for covariates like body weight, chronic liver disease (CLD), and ethnicity, which influence volume of distribution and platelet response . Food effects (reduced variability with administration) and dual absorption pathways (first- and zero-order) must also be considered in trial protocols .
Q. What stratification criteria are critical in clinical trials for this compound in thrombocytopenia associated with CLD?
Stratification should align with the ADAPT trials: baseline platelet counts (<40 × 10⁹/L vs. 40–50 × 10⁹/L), MELD score (≤24), and bleeding risk categories (low, moderate, high) for procedures . These criteria ensure homogeneity in subgroup analyses and enhance generalizability to real-world populations, as efficacy was consistent across Child-Turcotte-Pugh classes and liver disease etiologies .
Q. How are drug-drug interaction (DDI) studies for this compound structured to evaluate CYP-mediated effects?
DDI studies should use probe inhibitors (e.g., fluconazole for CYP2C9/CYP3A) and inducers (e.g., rifampin) at steady state. For example, co-administration with fluconazole doubled this compound’s AUC and prolonged half-life, necessitating dose adjustments . These studies should measure platelet count changes alongside PK parameters to assess clinical relevance .
Q. What methodologies are used to analyze durable platelet response in chronic ITP trials?
Durable response is defined as platelet counts ≥50 × 10⁹/L for ≥6 of the final 8 weeks of treatment. Post-hoc analyses of extension phases (e.g., 76-week follow-up) track response persistence, corticosteroid tapering rates, and rescue therapy needs . Platelet counts should be monitored weekly during dose titration to avoid overshooting (target: 50–150 × 10⁹/L) .
Advanced Research Questions
Q. How can network meta-analyses (NMAs) address the lack of head-to-head comparisons between this compound and other thrombopoietin receptor agonists (TPO-RAs)?
NMAs should integrate indirect evidence from placebo-controlled trials, adjusting for differences in study designs and endpoints. For example, this compound showed higher odds of durable platelet response vs. eltrombopag (OR 3.40) and lower bleeding risk (IRR 0.38) in NMAs . Sensitivity analyses must account for heterogeneity in patient populations and outcome definitions .
Q. What economic evaluation methods are suitable for comparing this compound with platelet transfusions in CLD patients?
Cost-effectiveness models should incorporate short-term outcomes (e.g., transfusion avoidance rates: 66.9% vs. 28.6% in low platelet cohorts) and long-term savings from reduced rescue procedures . Probabilistic sensitivity analyses can address parameter uncertainty, with this compound dominating in 99.3% of iterations due to lower costs and transfusion needs .
Q. How can real-world data (RWD) from pharmacovigilance databases enhance this compound safety assessments?
RWD from FAERS identified thromboembolic events (e.g., portal vein thrombosis) as critical signals, with reporting odds ratios (ROR) highlighting underreported risks in trials . Retrospective cohort studies should adjust for confounders like prior TPO-RA use and comorbidities (e.g., HCC) when evaluating safety .
Q. What challenges arise in retrospective analyses of this compound combination therapies (e.g., with rhTPO)?
Challenges include selection bias (e.g., preferential use in refractory cases) and heterogeneous dosing regimens. A Chinese study of this compound + rhTPO used propensity scoring to balance baseline characteristics, showing superior platelet increments vs. monotherapy (p<0.05) . Time-to-event analyses should account for delayed platelet responses in CLD patients .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
